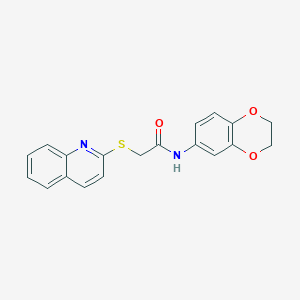

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(quinolin-2-ylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-quinolin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c22-18(20-14-6-7-16-17(11-14)24-10-9-23-16)12-25-19-8-5-13-3-1-2-4-15(13)21-19/h1-8,11H,9-10,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICTTXNYBMOTLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(quinolin-2-ylsulfanyl)acetamide typically involves multiple steps. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with quinolin-2-ylsulfonyl chloride under controlled conditions. The reaction is usually carried out in an alkaline medium, such as aqueous sodium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(quinolin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(quinolin-2-ylsulfanyl)acetamide has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential pharmacological properties. It may be used in the development of new treatments for various diseases.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(quinolin-2-ylsulfanyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the 1,4-benzodioxin-acetamide scaffold or analogous pharmacophores, focusing on structural variations, synthetic strategies, and biological activities.

Structural Analogues and Substitution Patterns

Key structural differences among analogs lie in the substituents attached to the acetamide or benzodioxin moieties. Below is a comparative table of selected compounds:

Anti-Diabetic Potential (α-Glucosidase Inhibition)

Compounds with the 1,4-benzodioxin-acetamide scaffold, such as 7i and 7k (from ), exhibit moderate α-glucosidase inhibition (IC₅₀ = 81–86 μM), though weaker than the reference drug acarbose (IC₅₀ = 37 μM) . The target compound’s quinoline-sulfanyl group may enhance binding via hydrophobic or π-stacking interactions, but its activity remains uncharacterized.

Antihepatotoxic Activity

Flavones and coumarins with 1,4-dioxane rings (e.g., 4f and 4g in ) show significant hepatoprotective effects, reducing serum enzyme levels (SGOT, SGPT) in rats . While the target compound lacks a flavonoid moiety, its benzodioxin core may contribute to similar metabolic stability or enzyme modulation.

Structure-Activity Relationships (SAR)

- Benzodioxin Core : Essential for metabolic stability and π-π interactions in enzyme binding .

- Sulfanyl Linkage : Thioether groups (vs. ethers or amines) may improve lipophilicity and membrane permeability .

- Quinoline vs. Indolinone/Quinazolinone: Quinoline’s planar structure could enhance affinity for aromatic-rich enzyme pockets, whereas indolinone derivatives () rely on conjugation and substituent electronics (e.g., nitro groups for electron withdrawal) .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(quinolin-2-ylsulfanyl)acetamide is a compound of considerable interest due to its potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibitory properties and possible implications in treating diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various substituted phenyl acetamides. The resulting compounds have been characterized using techniques such as proton nuclear magnetic resonance (1H-NMR) and infrared spectroscopy (IR) to confirm their structures. The general synthetic route includes:

- Preparation of Benzodioxin Derivative : The initial step involves reacting 2,3-dihydrobenzo[1,4]-dioxin-6-amine with sulfonyl chlorides to form sulfonamide derivatives.

- Formation of Acetamide Derivatives : Subsequent reactions with bromo-acetamides yield the target compound and its analogs.

Enzyme Inhibition Studies

Recent studies have evaluated the enzyme inhibitory potential of this compound against key enzymes involved in metabolic disorders:

- α-Glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism. The synthesized compounds demonstrated varying degrees of inhibitory activity:

Compound IC50 (μM) Activity Level 7i 86.31 ± 0.11 Moderate 7k 81.12 ± 0.13 Moderate Acarbose 37.38 ± 0.12 Standard

Neuroprotective Potential

The compound's structural features suggest potential neuroprotective effects, particularly in relation to Alzheimer's Disease:

- Acetylcholinesterase Inhibition : While specific data on acetylcholinesterase inhibition for this compound is limited, related compounds have shown promise in inhibiting this enzyme, which is critical in AD pathology.

Study Overview

In a recent study published in Tropical Journal of Pharmaceutical Research, a series of new compounds based on the benzodioxin structure were synthesized and evaluated for their biological activity . The findings highlighted:

- Enzyme Inhibition Results : All tested compounds exhibited weak to moderate inhibitory effects against α-glucosidase.

Implications for Therapy

The results indicate that while the biological activity of this compound is promising, further optimization and testing are necessary to enhance its efficacy and explore additional therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(quinolin-2-ylsulfanyl)acetamide, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the functionalization of the 1,4-benzodioxin core. A common approach is nucleophilic substitution or sulfonamide coupling, as seen in analogous benzodioxin derivatives (e.g., sulfonyl chloride reactions with amines ). Key variables include:

- Temperature : Room temperature (RT) to 80°C, depending on reactivity.

- Stoichiometry : Molar ratios of 1:1.2 (amine:sulfonyl chloride) to drive reaction completion.

- Catalysts : Base catalysts like Na₂CO₃ (pH 9–10) for deprotonation .

Optimization Strategy : Use a Design of Experiments (DoE) approach to minimize trial-and-error. For example, a 2³ factorial design can evaluate temperature, stoichiometry, and catalyst concentration, with yield as the response variable .

| Variable | Low Level | High Level | Optimal Range |

|---|---|---|---|

| Temperature (°C) | 25 | 80 | 40–60 |

| Amine:Sulfonyl Ratio | 1:1 | 1:1.5 | 1:1.2 |

| Reaction Time (h) | 3 | 12 | 4–6 |

Q. How can researchers confirm the structural integrity of the synthesized compound?

Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic techniques:

- 1H-NMR/13C-NMR : Verify proton environments (e.g., benzodioxin methylene protons at δ 4.2–4.5 ppm and quinoline aromatic protons at δ 7.5–8.5 ppm) .

- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and S–C=N vibrations (~650 cm⁻¹) .

- X-ray Crystallography : Resolve bond angles and dihedral angles between the benzodioxin and quinoline moieties (e.g., C–S–C bond angle ~105°) .

Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., density functional theory (DFT)-optimized structures) to resolve ambiguities .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity or interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Reactivity Prediction : Use ab initio quantum chemical calculations (e.g., Gaussian 16) to model reaction pathways. For example, calculate activation energies for sulfanyl-acetamide bond formation under varying conditions .

- Molecular Docking : Screen against enzymes like α-glucosidase or acetylcholinesterase using AutoDock Vina. Parameters include:

Case Study : Docking of analogous sulfonamide-acetamides showed IC₅₀ values of 12–45 µM for α-glucosidase inhibition, correlating with electron-withdrawing substituents on the aryl ring .

Q. How can researchers resolve contradictory data in enzyme inhibition assays (e.g., inconsistent IC₅₀ values)?

Methodological Answer: Contradictions often arise from assay variability or unaccounted experimental factors. Mitigation strategies include:

Statistical Analysis : Apply ANOVA to identify significant variables (e.g., substrate concentration, pH).

Control Experiments : Test compound stability under assay conditions (e.g., DMSO concentration ≤1% to avoid solvent interference).

In Silico Validation : Compare inhibition trends with molecular dynamics simulations (e.g., GROMACS) to assess binding mode reproducibility .

Example : A study on benzodioxin sulfonamides found that IC₅₀ discrepancies (±5 µM) were resolved by normalizing data to positive controls (e.g., acarbose for α-glucosidase) .

Q. What methodologies enable the integration of computational and experimental data for reaction design?

Methodological Answer: Adopt a feedback loop framework, as proposed by the Institute for Chemical Reaction Design and Discovery (ICReDD):

Computational Screening : Use reaction path search algorithms (e.g., GRRM) to identify viable intermediates.

Experimental Validation : Prioritize synthetic routes with low activation barriers (<30 kcal/mol).

Data Circulation : Feed experimental yields/kinetics back into simulations to refine force fields .

Q. Toolkit :

Q. How can researchers analyze structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- SAR Workflow :

- Synthesize derivatives with systematic substitutions (e.g., halogens, methyl groups).

- Test biological activity (e.g., enzyme inhibition, cytotoxicity).

- Perform QSAR modeling using descriptors like LogP, polar surface area, and H-bond donors.

Example : For acetylcholinesterase inhibitors, a QSAR model (R² = 0.89) showed that electron-deficient quinoline rings enhance binding via π-π stacking .

| Substituent | LogP | IC₅₀ (µM) | Notes |

|---|---|---|---|

| -H | 2.1 | 45.2 | Baseline activity |

| -Cl | 2.8 | 22.7 | Improved hydrophobicity |

| -NO₂ | 1.9 | 12.4 | Electron-withdrawing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.